molecular formula C12H17NO4 B12064912 tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate CAS No. 1228186-88-6

tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate

Cat. No.: B12064912
CAS No.: 1228186-88-6
M. Wt: 239.27 g/mol
InChI Key: ISPHLGFCGHQCPV-HLTSFMKQSA-N
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Description

tert-Butyl N-[(1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate is a bicyclic carbamate derivative characterized by a 6-oxabicyclo[3.2.1]oct-3-en-7-one core. Its stereochemistry (1R,2S,5S) is critical for its reactivity and physical properties. The compound is synthesized via dehydroiodination reactions starting from iodolactone precursors, as demonstrated in studies by Molecules (2010) . This method yields stereoisomers such as (1R,2S,5S)-(±)-3 and (1S,2S,5R)-(±)-9, highlighting the role of stereochemical control in its preparation.

Properties

CAS No.

1228186-88-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-5-4-7-6-8(9)10(14)16-7/h4-5,7-9H,6H2,1-3H3,(H,13,15)/t7-,8-,9+/m1/s1

InChI Key

ISPHLGFCGHQCPV-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=C[C@@H]2C[C@H]1C(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CC2CC1C(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves several steps. One common method includes the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran to yield the desired product .

Chemical Reactions Analysis

tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules. In synthetic organic chemistry, it serves as a key intermediate in the preparation of complex organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Stereoisomeric Comparison

Compound Configuration Melting Point (°C) Optical Rotation ([α]²⁵D) Reference
Target Compound (1R,2S,5S*) Not reported Not reported
tert-Butyl (1S,5R,8S)-...carbamate [(´)-24] (1S,5R,8S) 157–159 −107.6 (c 0.35, EtOH)
(±)-9 (1S,2S,5R*) Not reported Not reported

Structural Analogs with Modified Bicyclic Frameworks

Variations in the bicyclic scaffold significantly alter physicochemical and biological properties:

Azabicyclo Derivatives

  • tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate replaces the oxygen atom in the bicyclo system with nitrogen, enhancing basicity. Its hydrochloride salt is commercially available for pharmaceutical research .
  • tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate features a smaller [2.2.1] bicyclic system, with a density of 1.09 g/cm³ and predicted pKa of 12.27 .

Oxabicyclo Derivatives

Table 2: Structural and Physical Properties of Bicyclic Carbamates

Compound Bicyclic System Substituent Key Properties Reference
Target Compound [3.2.1] 7-oxo, 3-en Stereochemically complex
tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[...]carbamate [3.2.1] 6-aza Pharmaceutical intermediate
tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate [2.2.1] 2-aza Density: 1.09 g/cm³; pKa: 12.27
tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate [2.1.1] 4-amino, methyl Molecular formula: C₁₁H₂₀N₂O₃

Functional Analogs in Drug Discovery

Carbamates with tert-butyl groups are common in medicinal chemistry due to their stability and ease of deprotection. Key examples include:

  • tert-Butyl N-[(1R,2S)-2-(isoquinoline-4-carbonylamino)cyclohexyl]carbamate: A SARS-CoV-2 noncovalent inhibitor synthesized via HATU/DIEA-mediated coupling, demonstrating the utility of carbamates in antiviral agents .
  • tert-Butyl N-[(5S)-5-[[(2R)-1-acetylpyrrolidine-2-carbonyl]amino]-6-oxo-6-...carbamate: A covalent inhibitor targeting Plasmodium, highlighting antimalarial applications .

Table 3: Functional Comparison in Drug Discovery

Compound Target/Application Synthesis Method Key Feature Reference
Target Compound Not specified Dehydroiodination Stereochemical diversity
tert-Butyl N-[(1R,2S)-...cyclohexyl]carbamate SARS-CoV-2 inhibition HATU/DIEA coupling Isoquinoline moiety
tert-Butyl N-[(5S)-...carbamate Antimalarial (Plasmodium) Multi-step covalent inhibition Boron-containing bicyclic system

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